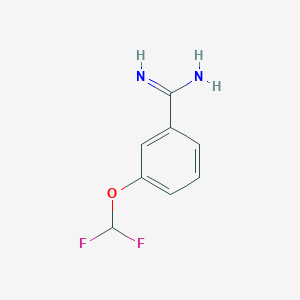

3-(Difluoromethoxy)benzimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F2N2O |

|---|---|

Molecular Weight |

186.16 g/mol |

IUPAC Name |

3-(difluoromethoxy)benzenecarboximidamide |

InChI |

InChI=1S/C8H8F2N2O/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H3,11,12) |

InChI Key |

YZMPSQTYKIMBCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Difluoromethoxy Benzimidamide and Its Precursors

Strategies for the Construction of the Benzimidamide Core Structure

The formation of the benzimidamide functional group is a critical step in the synthesis of the target molecule. Several methods have been developed for this transformation, with the Pinner reaction being a classical and widely used approach.

Synthesis from Benzonitrile (B105546) Derivatives

The most direct route to 3-(difluoromethoxy)benzimidamide involves the conversion of 3-(difluoromethoxy)benzonitrile (B1301625). The Pinner reaction is a cornerstone of this approach, involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. numberanalytics.comnumberanalytics.comwikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) to yield the desired amidine. nrochemistry.com

The general mechanism of the Pinner reaction commences with the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile for nucleophilic attack by an alcohol. organic-chemistry.org The resulting imidate hydrochloride can then be isolated or reacted in situ with ammonia or an amine to furnish the corresponding amidine. numberanalytics.comnrochemistry.com Low temperatures are often employed during the formation of the Pinner salt to prevent its decomposition into an amide and an alkyl chloride. numberanalytics.comwikipedia.org

For electron-poor nitriles, such as 3-(difluoromethoxy)benzonitrile, the reaction can be sluggish under traditional Pinner conditions. The electron-withdrawing nature of the difluoromethoxy group reduces the nucleophilicity of the nitrile nitrogen, making protonation more difficult. In such cases, base-catalyzed methods can be a complementary approach. numberanalytics.comwikipedia.org Lewis acids have also been explored to promote the Pinner reaction, offering a milder alternative to strong protic acids. nih.gov For instance, trimethylsilyl (B98337) triflate has been shown to be an effective Lewis acid for this transformation. nih.gov

A typical experimental procedure for the Pinner reaction involves bubbling dry hydrogen chloride gas through a solution of the nitrile in an anhydrous alcohol. nrochemistry.com The subsequent ammonolysis is then carried out by treating the formed imino ester salt with ammonia. nrochemistry.com

Alternative Synthetic Routes to Benzimidamides

Beyond the Pinner reaction, several other methods have been developed for the synthesis of benzimidamides. One notable alternative involves the formation and subsequent reduction of benzamidoximes. google.com In this two-step process, the corresponding benzonitrile reacts with hydroxylamine (B1172632) hydrochloride to form a benzamidoxime (B57231) intermediate. google.comslideshare.net This intermediate is then reduced, often through catalytic hydrogenation, to yield the benzamidine (B55565). google.comslideshare.net A variety of reducing agents and catalysts can be employed for this transformation. slideshare.net

Another approach involves the direct conversion of a benzoyl chloride to the corresponding benzamide (B126), which can then potentially be converted to the benzamidine, although this is a less direct route. The reaction of benzoyl chloride with ammonia is a well-established method for benzamide synthesis. brainly.inslideshare.netglobalconference.info

More recent developments in catalytic systems offer promising alternatives. For instance, the use of an ionic liquid-supported nano-metal catalyst has been reported for the efficient and green synthesis of benzamidine derivatives from benzonitrile raw materials. slideshare.net This method also proceeds through a benzamidoxime intermediate. slideshare.net Additionally, organocatalysts like N-acetylcysteine have been shown to promote the formation of cyclic amidines from nitriles and diamines, suggesting potential for the development of new catalytic methods for benzamidine synthesis. acs.org The direct catalytic hydrolysis of nitriles to amides, which could be further transformed, has also been investigated using various transition metal catalysts. nih.gov

Regioselective Introduction of the Difluoromethoxy Group

The successful synthesis of this compound is highly dependent on the efficient and regioselective introduction of the difluoromethoxy (–OCF₂) moiety onto the benzene (B151609) ring. This is typically achieved by targeting a hydroxyl group at the 3-position of a suitable benzoic acid or benzonitrile precursor.

Synthetic Approaches for 3-(Difluoromethoxy)benzoic Acid and Related Intermediates

The primary precursor for introducing the difluoromethoxy group is often a hydroxy-substituted benzoic acid derivative. For instance, 3,5-dihydroxybenzoic acid can be prepared via the alkaline fusion of the disulfonic acid obtained from the sulfonation of benzoic acid. orgsyn.org More practically, 3-hydroxybenzoic acid serves as a common starting material.

The synthesis of 3-(difluoromethoxy)benzoic acid can be achieved through the difluoromethylation of a protected 3-hydroxybenzoic acid derivative. For example, a patent describes a method starting from 3-nitro-4-hydroxybenzoic acid ester, which undergoes a series of transformations including alkylation, reduction, diazotization, hydrolysis, and finally difluoromethylation to yield the desired product. google.com Another patent details the synthesis of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, where a key step involves the reaction of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde with sodium chlorodifluoroacetate in the presence of a base. google.com This highlights a common strategy for introducing the difluoromethoxy group.

A general and practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis, starting from 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.org This multi-step approach underscores the synthetic challenges in preparing highly substituted benzoic acid intermediates.

Fluorination Techniques for Aryl Ethers

The introduction of the difluoromethoxy group onto a phenolic hydroxyl group is a key transformation. This is typically achieved through O-difluoromethylation using a suitable difluorocarbene precursor. Common reagents for this purpose include sodium chlorodifluoroacetate, which generates difluorocarbene upon heating.

A patent for the synthesis of 3-chloro-5-(difluoromethoxy)benzylamine describes the difluoromethylation of 3-chloro-5-hydroxybenzonitrile (B1591985) using a difluoromethylation reagent in the presence of an inorganic base and water. [CN110885291B] This reaction is carried out under nitrogen protection at elevated temperatures.

Modern advancements in fluorination chemistry have provided milder and more efficient methods. Visible light photoredox catalysis has emerged as a powerful tool for the difluoromethylation of phenols using reagents like difluorobromoacetic acid. This method offers the advantage of proceeding at room temperature.

Optimization of Reaction Conditions and Catalyst Development

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its precursors. Key factors to consider include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.com

For the Pinner reaction, the use of Lewis acids as catalysts, such as trimethylsilyl triflate, can offer a milder alternative to traditional Brønsted acids, potentially improving tolerance for sensitive functional groups. nih.gov The reaction is highly sensitive to water, and anhydrous conditions are essential for good yields. nih.gov

In the synthesis of benzamidines via the reduction of benzamidoximes, the choice of catalyst and reducing agent is critical. A Chinese patent describes the use of an ionic liquid-supported rhodium (0) catalyst for the hydrogenation of benzamidoximes, highlighting the potential for recyclable and highly active catalytic systems. slideshare.net

For the difluoromethoxylation step, optimization involves selecting the appropriate difluoromethylating agent, base, and solvent. The reaction temperature and time are also critical parameters that need to be carefully controlled to maximize the yield and minimize side reactions.

The development of novel catalysts is an ongoing area of research aimed at improving the efficiency and sustainability of these synthetic transformations. For example, the use of palladium acetate (B1210297) in combination with a Lewis acid has been shown to efficiently catalyze the hydration of nitriles to amides. [Kinetics analysis of the catalysed hydration of benzonitrile to benzamide] The development of enzymatic methods, such as the use of amidase for nitrile hydrolysis, also presents a promising avenue for greener synthesis. nih.gov

Below is a table summarizing various synthetic approaches for key intermediates and the final product, highlighting the diversity of methodologies available.

| Target Compound | Starting Material | Key Reagents/Catalysts | Reaction Type | Reference |

| This compound | 3-(Difluoromethoxy)benzonitrile | HCl, Alcohol, Ammonia | Pinner Reaction | numberanalytics.comnumberanalytics.comwikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Benzamidine Derivatives | Benzonitrile Derivatives | Hydroxylamine HCl, Reducing Agent | Benzamidoxime Formation and Reduction | google.comslideshare.net |

| 3-(Difluoromethoxy)benzoic Acid | 3-Hydroxybenzoic Acid Derivative | Difluoromethylating Agent, Base | O-Difluoromethylation | google.comgoogle.com |

| 3-Chloro-5-(difluoromethoxy)benzonitrile | 3-Chloro-5-hydroxybenzonitrile | Difluoromethylation Reagent, Base | O-Difluoromethylation | [CN110885291B] |

Application of Ionic Liquid-Supported Catalysis

Ionic liquids (ILs) have emerged as versatile tools in chemical synthesis, acting as solvents, catalysts, and catalyst supports. electrochem.org Their negligible vapor pressure, high thermal stability, and tunable nature make them attractive for developing greener chemical processes. mdpi.com

Precursor Synthesis: The synthesis of the key precursor, 3-(difluoromethoxy)benzonitrile, can be efficiently achieved from 3-(difluoromethoxy)benzaldehyde (B1301624) using a green synthetic route involving an ionic liquid. In a novel approach, hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride. nih.gov The ionic liquid [HSO3-b-Py]·HSO4 serves multiple roles as a co-solvent, a catalyst for the dehydration of the intermediate oxime, and a phase-separation agent, which simplifies the workup and eliminates the need for metal catalysts. nih.govnih.gov This system allows for high conversion and yield of the desired benzonitrile. nih.gov The ionic liquid can be easily recovered by phase separation and recycled for subsequent batches. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 3-(Difluoromethoxy)benzaldehyde | Adapted from nih.govnih.gov |

| Reagent | Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt | nih.gov |

| Ionic Liquid (Catalyst/Solvent) | [HSO3-b-Py]·HSO4 | nih.gov |

| Temperature | 120 °C | nih.gov |

| Reaction Time | 2 hours | nih.gov |

| Reported Yield (for Benzonitrile) | Up to 100% | nih.govnih.gov |

Conversion to Benzimidamide: The conversion of the 3-(difluoromethoxy)benzonitrile intermediate to the final benzimidamide product can also be facilitated by ionic liquids. While the classic Pinner reaction, which involves generating an imido ester from the nitrile using HCl gas, is a standard method, ILs offer a milder alternative. scielo.brsemanticscholar.org The nitrile group's reactivity can be influenced by the local environment provided by the ionic liquid. ionike.com For instance, imidazolium-based ionic liquids can act as organocatalysts or stabilize nanoparticle catalysts used in subsequent transformation steps. electrochem.orgmdpi.com Dicationic ionic liquids have shown promise in catalyzing multicomponent reactions, such as the Strecker reaction for α-aminonitrile synthesis, highlighting their potential to activate nitrile groups for nucleophilic attack by ammonia or an ammonia equivalent to form the amidine. mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern medicinal chemistry, dramatically accelerating reaction rates and often improving yields compared to conventional heating methods. rasayanjournal.co.inarkat-usa.org This technology allows for rapid, uniform heating and precise temperature control, enabling chemistries that may be inefficient or unfeasible under traditional conditions. arkat-usa.org

For the synthesis of benzimidamides, microwave irradiation offers a significant advantage. The conversion of a nitrile, such as 3-(difluoromethoxy)benzonitrile, to this compound can be accomplished in a fraction of the time required by thermal methods. scielo.brasianpubs.org Various protocols have been developed, often employing catalysts to facilitate the addition of an amine source to the nitrile. For instance, the synthesis of disubstituted amidines from nitriles has been achieved with catalysts like ethyl polyphosphate (PPE) under microwave irradiation, with reaction times as short as five minutes. scielo.br Other methods involve the microwave-assisted reaction of imidoylbenzotriazoles with amines to produce polysubstituted amidines in good yields. semanticscholar.orgorganic-chemistry.org The solvent-free synthesis of benzimidazole (B57391) derivatives has also been effectively demonstrated using microwave heating, underscoring the technique's alignment with green chemistry principles. mdpi.com

| Method/Catalyst | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Ethyl Polyphosphate (PPE) | Nitrile, Amine | Very short reaction time (5 min), no metal catalyst | scielo.br |

| Imidoylbenzotriazoles | Imidoylbenzotriazole, Amine | Good yields for N,N'-di- and N,N',N'-trisubstituted amidines | semanticscholar.orgorganic-chemistry.org |

| Er(OTf)3 (for Benzimidazoles) | o-phenylenediamine, Aldehyde | Solvent-free, high yields ( >96%), short reaction time (5 min) | mdpi.com |

| General Cyclocondensation | o-phenylenediamine, Carboxylic Acid | High yields (80-95%), faster than conventional heating | asianpubs.org |

Continuous Flow Chemistry Applications in Benzimidamide Synthesis

Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) by offering superior control over reaction parameters, enhanced safety for handling hazardous reagents, and seamless integration of multiple synthetic steps. nih.govmdpi.com This technology replaces traditional batch reactors with a system of pumps and tubes or microreactors, where reagents are mixed and reacted in a continuously flowing stream. youtube.com

| Flow Module | Reaction Step | Potential Reagents/Catalyst | Key Advantages in Flow | Reference |

|---|---|---|---|---|

| Module 1 | Precursor Synthesis (Nitrile Formation) | 3-(Difluoromethoxy)benzaldehyde, Ammonia Source, Oxidant | Precise temperature control, safe handling of reagents | Adapted from rsc.org |

| Module 2 | Amidine Formation (from Nitrile) | 3-(Difluoromethoxy)benzonitrile, Ammonia/Amine Source, Packed-Bed Catalyst | High-pressure/temperature access, rapid optimization, improved safety | Adapted from nih.govnih.gov |

| Module 3 | In-line Purification/Workup | Immobilized Scavengers, Liquid-Liquid Extraction | Automated purification, reduced solvent waste | Adapted from thieme-connect.de |

Purification and Isolation Techniques for Research Scale Production

The purification of benzimidamides on a research scale requires methods that can effectively remove unreacted starting materials, catalysts, and by-products. As basic compounds, amidines can exhibit challenging behavior during purification, particularly with standard silica (B1680970) gel chromatography. biotage.com

Recrystallization: For solid amidine products, recrystallization is often a preferred method as it can avoid the complexities of chromatography. researchgate.net Suitable solvents are typically polar, such as ethanol (B145695), acetone, or acetonitrile. Dissolving the crude product in a minimum amount of the hot solvent followed by slow cooling can yield high-purity crystals. researchgate.net

Salt Formation and Precipitation: A common and effective strategy involves converting the basic amidine into an acid addition salt, such as the hydrochloride salt. This is often accomplished by treating an alcoholic solution of the crude amidine with ethanolic HCl. thieme-connect.de The resulting amidine hydrochloride is typically a crystalline solid that is less soluble than the free base and can be isolated by filtration. This technique is also highly effective for removing salt by-products; for example, if potassium formate (B1220265) is used in a reduction step, the resulting potassium chloride by-product is insoluble in ethanol and can be filtered off before the product is precipitated. thieme-connect.de Similarly, by-products like ammonium (B1175870) chloride can be separated using methods involving molecular sieves or adsorption resins. google.com

Column Chromatography: When chromatography is necessary, standard silica gel can lead to poor separation and significant product loss due to strong acid-base interactions between the basic amidine and acidic silanols on the silica surface. biotage.com To overcome this, several approaches can be used:

Modified Mobile Phase: Adding a small amount of a competing base, such as triethylamine (B128534) or ammonia, to the eluent system (e.g., hexane/ethyl acetate) can mask the acidic sites on the silica and improve elution, leading to better peak shapes and recovery. biotage.com

Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amine groups (amino-silica) provides a less acidic surface, minimizing the strong interactions with basic analytes and often allowing for successful separation with simple solvent systems like hexane/ethyl acetate without the need for basic additives. biotage.com

| Technique | Description | Advantages | Challenges/Considerations | Reference |

|---|---|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Simple, cost-effective, can yield very pure material, avoids chromatography. | Requires a solid product and a suitable solvent system; potential for product loss in the mother liquor. | researchgate.net |

| Salt Precipitation | Converting the basic amidine to a salt (e.g., hydrochloride) to induce precipitation from an organic solvent. | Effective for purification and isolation; can easily remove inorganic salt by-products. | Requires an additional chemical step; the final product is the salt form. | thieme-connect.degoogle.com |

| Column Chromatography (Modified) | Separation on a solid phase (e.g., silica) using a liquid mobile phase. | Highly versatile for separating complex mixtures. | Standard silica requires basic additives (e.g., triethylamine) to prevent peak tailing. Amine-functionalized silica is often a better choice. | biotage.com |

Chemical Reactivity and Mechanistic Studies of 3 Difluoromethoxy Benzimidamide

Reactivity of the Amidino Group

The amidino group, a key functional component of 3-(Difluoromethoxy)benzimidamide, is characterized by its rich electronic nature, rendering it susceptible to a variety of chemical transformations.

Nucleophilic and Electrophilic Transformations

The benzimidazole (B57391) ring system exhibits a dual reactivity profile. The N1 nitrogen is π-excessive, while the N3 nitrogen is π-deficient, which consequently makes the C2 position, where the amidino group would be in a tautomeric form, susceptible to nucleophilic attack chemicalbook.com. Benzimidazoles can react as nucleophiles, for instance, with benzyne (B1209423) to form 2-phenyl benzimidazole ijdrt.com. The nucleophilicity of benzimidazoles has been studied, and they are found to be less nucleophilic than amines like DMAP or DABCO rsc.org.

The amidino group itself possesses both nucleophilic and electrophilic character. The nitrogen atoms can act as nucleophiles, participating in reactions such as alkylation chemicalbook.com. For example, benzimidazole can be readily alkylated with alkyl halides to yield 1-alkylbenzimidazoles chemicalbook.com. Under more forcing conditions, 1,3-dialkylbenzimidazolium halides can be formed chemicalbook.com.

Conversely, the carbon atom of the amidino group can be electrophilic, particularly after protonation or activation. This allows for nucleophilic acyl substitution-type reactions on related benzamide (B126) systems researchgate.net.

Cyclization Reactions for Heterocycle Formation

The benzimidazole scaffold is a versatile building block for the synthesis of fused heterocyclic systems. A variety of cyclization reactions have been reported, demonstrating the utility of the benzimidazole core in constructing complex molecular architectures. These reactions often exploit the reactivity of the nitrogen atoms within the imidazole (B134444) ring.

One common strategy involves the intramolecular nucleophilic substitution of a suitably positioned leaving group by one of the benzimidazole nitrogen atoms. For instance, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo high-yielding intramolecular SNAr reactions where a pendant alkoxide displaces the nitro group to form a new heterocyclic ring nih.gov.

Furthermore, benzimidazole derivatives can participate in transition metal-catalyzed cyclization reactions. For example, the reaction of 2-aryl benzimidazoles with alkynyl bromides followed by a palladium-catalyzed intramolecular C-H vinylation leads to the formation of benzo nih.govnih.govimidazo[2,1-a]isoquinolines ijdrt.com. Another approach involves the copper-catalyzed three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides to produce 1,2-substituted benzimidazoles nih.gov. These examples highlight the potential of the benzimidazole moiety within this compound to serve as a precursor for a diverse range of fused heterocyclic compounds.

Influence of the Difluoromethoxy Group on Aromatic Reactivity

The presence of the difluoromethoxy group at the 3-position of the benzimidazole ring significantly modulates the electronic properties and steric environment of the molecule, thereby influencing its reactivity in aromatic substitution reactions.

Electronic Effects and Resonance Contributions

The difluoromethoxy (OCF2H) group is a potent electron-withdrawing group. This is primarily due to the strong inductive effect (-I) of the two highly electronegative fluorine atoms. This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution reactions wikipedia.org.

Steric Considerations in Reaction Pathways

The difluoromethoxy group is of moderate steric bulk. In the context of electrophilic aromatic substitution, its size can influence the regioselectivity of the reaction, particularly at the positions ortho to it (positions 2 and 4 of the benzimidazole ring). While electronic effects are generally the primary determinant of regioselectivity in electrophilic aromatic substitution, significant steric hindrance from a bulky substituent can favor substitution at the less hindered para position over the ortho positions wikipedia.org. In the case of this compound, the steric bulk of the OCF2H group might disfavor substitution at position 4 to some extent, further reinforcing the electronically favored substitution at position 6.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of reactions involving benzimidazoles often proceed through well-defined intermediates. In electrophilic aromatic substitution, the reaction initiates with the attack of the π-electron system of the aromatic ring on the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex orgosolver.com. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. For this compound, the electron-withdrawing difluoromethoxy group would destabilize the arenium ion, leading to a higher activation energy and a slower reaction rate compared to benzene (B151609) or activated benzene derivatives.

In nucleophilic reactions at the C2 position of the imidazole ring, the reaction typically proceeds through a tetrahedral intermediate. The facility of this reaction is influenced by the nature of the nucleophile and any activating groups present on the benzimidazole ring.

Mechanistic studies on the synthesis of benzimidazoles from o-phenylenediamines and aldehydes suggest the initial formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or rearrangement to afford the final benzimidazole product nih.gov. While not directly a reaction of this compound, these studies provide a framework for understanding the potential pathways for its formation and subsequent transformations. For instance, the synthesis of fluoro-substituted benzimidazole derivatives has been documented, and their reaction mechanisms are an area of active investigation researchgate.net.

Stability and Degradation Pathways under Research Conditions

The stability of this compound is a critical factor in its handling, storage, and application in research settings. While specific, comprehensive stability studies on this particular compound are not extensively documented in publicly available literature, its stability profile can be inferred from the known chemical properties of its constituent functional groups: the benzimidazole ring and the difluoromethoxy substituent.

The benzimidazole ring system is known for its high degree of stability. instras.com It is generally resistant to degradation by strong acids and bases, and oxidation of the benzene ring portion typically requires vigorous conditions. instras.com However, the imidazole part of the ring system contains nitrogen atoms that can be sites for alkylation or other reactions. instras.comyoutube.com

The difluoromethoxy group (OCF₂H) attached to the aromatic ring is an electron-withdrawing group. This electronic effect can influence the reactivity of the benzene ring. libretexts.orglibretexts.org Furthermore, while the C-F bonds are strong, the difluoromethoxy group can be susceptible to hydrolysis under certain conditions, which could represent a potential degradation pathway. Studies on related compounds have shown that difluoromethoxy groups can be more sensitive to hydrolysis than their methoxy (B1213986) counterparts. nih.gov

Under typical research conditions, the degradation of this compound could potentially proceed through several pathways, primarily involving the benzimidamide functional group and the difluoromethoxy ether linkage.

Potential Degradation Pathways:

Hydrolysis of the Imidamide: The benzimidamide functional group may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-(difluoromethoxy)benzoic acid or its corresponding amide.

Hydrolysis of the Difluoromethoxy Group: The ether linkage of the difluoromethoxy group could undergo cleavage, especially under strong acidic conditions, to form 3-hydroxybenzimidamide (B1305232) and difluoromethanol, which would be unstable. This is a known degradation pathway for some aromatic ethers.

Oxidative Degradation: While the benzimidazole ring is relatively stable, strong oxidizing agents could potentially lead to the opening of the imidazole ring or hydroxylation of the benzene ring. nih.gov

Photodegradation: Exposure to UV light could potentially induce degradation. A study on the degradation of benzimidazoles by photoperoxidation (UV/H₂O₂) showed significant removal of these compounds. nih.gov

The stability of this compound under various research conditions can be summarized in the following table, based on the general principles of chemical reactivity for its functional groups.

Table 1: Postulated Stability of this compound under Various Research Conditions

| Condition | Expected Stability | Potential Degradation Products | Notes |

| Temperature | Stable at room temperature. | - | Decomposition may occur at elevated temperatures. |

| pH (Aqueous) | Moderately stable at neutral pH. | 3-(Difluoromethoxy)benzoic acid | Susceptible to hydrolysis under acidic or basic conditions. |

| Light (UV) | Potentially unstable. | Oxidized and/or rearranged products | Photodegradation is a possibility for benzimidazole derivatives. nih.gov |

| Oxidizing Agents | Susceptible to strong oxidants. | Ring-opened products, hydroxylated derivatives | The benzimidazole ring can be cleaved under vigorous oxidative conditions. instras.comnih.gov |

Detailed mechanistic studies would be required to fully elucidate the specific degradation pathways and kinetics for this compound. Such studies would likely involve subjecting the compound to forced degradation conditions (e.g., heat, acid, base, oxidant, light) and identifying the resulting degradants using techniques such as HPLC-MS.

Based on the information available from the conducted searches, it is not possible to construct an article that strictly adheres to the provided outline for the chemical compound “this compound.”

The search results contain general methodologies for the synthesis of various heterocyclic systems, including pyrimidines nih.gov, oxadiazoles researchgate.netnih.govopenmedicinalchemistryjournal.comnih.gov, imidazoles, and other nitrogen-containing heterocycles. orkg.orgnih.govfrontiersin.orgresearchgate.net They also provide general principles and examples of Structure-Activity Relationship (SAR) studies mdpi.comnih.govmdpi.comnih.gov and the development of chemical biology probes. nih.govchemrxiv.orgyoutube.comeurekalert.org

However, none of the search results provide specific synthetic examples, reaction data, or research findings where This compound is explicitly used as the starting scaffold for the derivatizations and analog developments listed in the user's outline. The available information does not link this specific compound to the synthesis of the requested pyrimidine, oxadiazole, or imidazole derivatives, nor does it detail any SAR-guided strategies based on its structure.

Therefore, generating the article as requested would require making unsubstantiated connections between the general synthetic methods found and the specific starting compound, which would violate the core instruction to provide scientifically accurate content based on the search results.

Derivatization and Analog Development Based on the 3 Difluoromethoxy Benzimidamide Scaffold

Design Principles for Modulating Physicochemical Characteristics for Research Purposes

The rational design of analogs of 3-(Difluoromethoxy)benzimidamide for research applications hinges on the systematic modification of its structure to achieve desired physicochemical profiles. These properties, including lipophilicity, aqueous solubility, and metabolic stability, are critical determinants of a compound's utility in both in vitro and in vivo experimental systems. The difluoromethoxy group itself serves as a key modulator, often enhancing metabolic stability and offering a distinct lipophilicity profile compared to a simple methoxy (B1213986) group. nih.govchemrxiv.org

Lipophilicity Modulation

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a molecule's ability to cross biological membranes. nih.gov Strategic modifications to the this compound scaffold can either increase or decrease lipophilicity to suit the specific requirements of a research application.

Below is a hypothetical data table illustrating how different substitutions on the benzene (B151609) ring of a this compound core could modulate its calculated LogP (cLogP).

| Compound ID | Substitution (R) | cLogP |

| 1 | H | 2.5 |

| 2 | 5-Chloro | 3.2 |

| 3 | 5-Methyl | 3.0 |

| 4 | 5-Hydroxy | 2.1 |

| 5 | 5-Amino | 1.9 |

This table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental determination.

Aqueous Solubility Enhancement

For many research applications, particularly those involving cellular assays or systemic administration in animal models, adequate aqueous solubility is paramount. The inherent characteristics of the this compound scaffold may result in poor water solubility, necessitating targeted derivatization strategies to overcome this limitation.

One effective approach is the introduction of ionizable groups. For example, the incorporation of a basic amine or a carboxylic acid can allow for the formation of water-soluble salts. Furthermore, the addition of polar, non-ionizable functionalities such as polyethylene glycol (PEG) chains or hydroxyl groups can improve solubility through enhanced hydrogen bonding interactions with water molecules.

The following table provides a conceptual overview of how specific structural modifications might impact the aqueous solubility of this compound derivatives.

| Compound ID | Modification | Predicted Aqueous Solubility |

| A | Unmodified Core | Low |

| B | Addition of a dimethylamino group | High (as hydrochloride salt) |

| C | Addition of a carboxylic acid group | High (as sodium salt) |

| D | Addition of a short PEG chain | Moderate |

This table is for conceptual purposes. Experimental validation is necessary to confirm these predictions.

Metabolic Stability Improvement

A key advantage of incorporating the difluoromethoxy group is its recognized ability to enhance metabolic stability. nih.gov The C-F bonds are significantly stronger than C-H bonds, making the -OCHF2 group less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a methoxy group. chemrxiv.org This intrinsic property of the scaffold provides a solid foundation for developing research tools with prolonged half-lives.

Further enhancements in metabolic stability can be achieved by identifying and blocking potential sites of metabolism on the molecule. This can involve the replacement of metabolically labile hydrogen atoms with fluorine or the introduction of sterically hindering groups to prevent enzymatic access. For example, if a specific position on the benzimidazole (B57391) ring is found to be susceptible to hydroxylation, the introduction of a fluoro or methyl group at that position can effectively block this metabolic pathway.

The table below outlines potential strategies to improve the metabolic stability of this compound analogs.

| Compound ID | Structural Modification | Rationale | Predicted Metabolic Stability |

| X | Parent Compound | - | Moderate |

| Y | Introduction of a fluorine atom at a metabolically labile position | Block oxidative metabolism | High |

| Z | Replacement of a labile methyl group with a cyclopropyl group | Increase steric hindrance and reduce oxidation | High |

This table presents hypothetical strategies. The actual metabolic fate would need to be determined through in vitro and in vivo studies.

By systematically applying these design principles, researchers can develop a diverse library of this compound derivatives with tailored physicochemical properties. This enables the selection of the most appropriate research tools for specific biological questions, thereby advancing our understanding of complex biological systems.

Theoretical and Computational Investigations of 3 Difluoromethoxy Benzimidamide

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular geometry. mdpi.com

For 3-(Difluoromethoxy)benzimidamide, DFT calculations would be employed to determine its most stable three-dimensional conformation. By systematically exploring the potential energy surface through variation of key dihedral angles, researchers can identify the global energy minimum, which corresponds to the most likely structure of the molecule in a gaseous or non-polar environment.

Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more readily polarizable and reactive. The spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would highlight the hydrogen bond donor and acceptor sites, which are critical for intermolecular interactions.

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following data are hypothetical and serve as an example of typical results from DFT calculations.)

| Property | Predicted Value | Significance |

| Total Energy | -850.123 Hartrees | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 Debye | A significant dipole moment suggests that the molecule is polar and will have strong dipole-dipole interactions. |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or nucleic acid. nih.govwikipedia.org This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com

For this compound, molecular docking studies would be conducted to explore its potential as an inhibitor for various therapeutic targets. The process involves preparing the 3D structures of both the ligand (this compound) and the target macromolecule. The ligand's structure would be optimized using methods like DFT as described above. The receptor structure is typically obtained from crystallographic or NMR data from databases such as the Protein Data Bank.

Docking algorithms systematically sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor. nih.gov The resulting binding poses are then scored based on a function that estimates the binding affinity.

A detailed analysis of the top-scoring poses would reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: Formed between the hydrogen bond donors and acceptors on the ligand and the receptor.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.

π-π stacking: Involves the interaction between aromatic rings on the ligand and receptor.

van der Waals forces: General non-specific attractive or repulsive forces.

For this compound, the benzimidamide group could form key hydrogen bonds, while the benzene (B151609) ring could participate in hydrophobic and π-π stacking interactions. The difluoromethoxy group might also engage in specific interactions, such as halogen bonds.

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol). Lower (more negative) binding energy values generally indicate a more favorable binding interaction. While these scores are useful for ranking potential ligands, they are approximations. More accurate predictions can be obtained using more computationally intensive methods like free energy perturbation or thermodynamic integration.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: The following data are hypothetical and for illustrative purposes.)

| Parameter | Result |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys72, Glu91, Leu134, Asp184 |

| Hydrogen Bonds | Amidine group with the backbone carbonyl of Glu91 and the side chain of Asp184. |

| Hydrophobic Interactions | Benzene ring with the side chain of Leu134. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. nih.govnih.govresearchgate.netscilit.com This technique is invaluable for studying the conformational flexibility of ligands and receptors, the stability of ligand-receptor complexes, and the role of solvent molecules. nih.govresearchgate.netscilit.com

An MD simulation of this compound, either in solution or bound to a biological target, would be initiated from the structures obtained from quantum chemical calculations or molecular docking. The simulation would solve Newton's equations of motion for each atom in the system, governed by a force field that describes the interatomic forces.

By analyzing the trajectory of the simulation, researchers can observe:

Conformational changes: How the structure of this compound and its target fluctuate over time.

Stability of interactions: Whether the key interactions identified in docking are maintained throughout the simulation.

Solvent effects: The role of water molecules in mediating or competing with ligand-target interactions.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD trajectories to assess the stability of the system and the flexibility of different regions of the molecule, respectively.

In Silico Predictions of Molecular Properties Relevant to Research Design

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov A wide range of computational tools are available to predict these properties based on the molecular structure, which can help in prioritizing candidates for further experimental testing. mdpi.comacs.orggreenstonebio.com

For this compound, various molecular descriptors would be calculated, such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These descriptors are used in various models, including Lipinski's Rule of Five, to predict drug-likeness.

ADMET prediction tools can provide estimates for:

Absorption: Intestinal absorption and blood-brain barrier penetration.

Distribution: Plasma protein binding.

Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 enzymes.

Excretion: Predicted clearance pathways.

Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

Table 3: Illustrative In Silico ADMET Predictions for this compound (Note: The following data are hypothetical and represent typical outputs from ADMET prediction software.)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 200.16 g/mol | Within the range for good oral bioavailability. |

| logP | 2.5 | Indicates moderate lipophilicity, favorable for absorption. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeation | Borderline | May have some central nervous system activity. |

| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via this pathway. |

| hERG Inhibition | Low risk | Low predicted risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low predicted risk of being a mutagen. |

Pre Clinical Mechanistic Biological Evaluation in Vitro and Animal Model Studies for Research

Investigations of Molecular Target Engagement and Binding Mechanisms

No studies detailing the molecular target engagement or binding mechanisms of 3-(Difluoromethoxy)benzimidamide have been identified.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Carbonic Anhydrases, Cyclooxygenase)

There is no available data from in vitro enzyme inhibition assays for this compound. Research on its potential inhibitory activity against enzymes such as acetylcholinesterase, carbonic anhydrases, or cyclooxygenase has not been published in the scientific literature.

Receptor Modulation Studies

Information regarding the interaction of this compound with any biological receptors is not available. There are no published studies investigating its potential modulatory effects (agonist, antagonist, or allosteric modulator) on any receptor type.

In Vitro Cellular Studies of Compound Interactions

No in vitro studies using cell lines to investigate the biological interactions of this compound have been found.

Cell-Based Assays for Mechanistic Pathway Elucidation

There are no published reports on cell-based assays conducted to elucidate the mechanistic pathways affected by this compound.

Gene Expression and Protein Level Modulation Research

Research on the effects of this compound on gene expression or protein levels in cellular models has not been identified in the available literature.

Mechanistic Studies in Animal Models (excluding clinical efficacy or safety)

No mechanistic studies of this compound in animal models have been published. The scientific literature lacks any data on the compound's effects in in vivo research settings aimed at understanding its biological mechanisms.

Investigations of Biological Pathway Perturbations

Benzimidazole (B57391) derivatives are known to interact with a wide array of biological targets, leading to perturbations in various signaling pathways. The introduction of a difluoromethoxy group can enhance metabolic stability and cell membrane permeability, potentially increasing the potency and duration of these effects.

Hypothetical Pathway Perturbations:

Based on the activities of other benzimidazole-containing molecules, this compound could plausibly interfere with the following pathways:

Inflammatory Pathways: Many benzimidazole derivatives exhibit anti-inflammatory properties. This is often achieved through the inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the signaling of pro-inflammatory cytokines. researchgate.net The difluoromethoxy group could enhance the binding affinity of the compound to these enzymatic targets.

Cell Proliferation and Apoptosis Pathways: The benzimidazole core is a feature of several anti-cancer agents. These compounds can induce apoptosis and inhibit cell cycle progression by targeting kinases involved in cell cycle regulation or by interfering with microtubule polymerization.

Microbial-Specific Pathways: As antimicrobials, benzimidazole derivatives can disrupt pathways unique to bacteria or fungi, such as cell wall synthesis or nucleic acid replication. The halogenated nature of the difluoromethoxy group may contribute to enhanced antimicrobial activity. nih.gov

Illustrative Experimental Approach:

To investigate these potential pathway perturbations, a series of in vitro cell-based assays would be employed.

| Pathway | Assay Type | Potential Target | Expected Outcome |

| Inflammation | Cytokine Profiling (Luminex) | TNF-α, IL-6, IL-1β | Reduction in pro-inflammatory cytokine secretion |

| Cell Proliferation | Cell Cycle Analysis (Flow Cytometry) | Cyclin-Dependent Kinases (CDKs) | Arrest in G2/M phase of the cell cycle |

| Apoptosis | Caspase Activity Assay | Caspase-3, Caspase-9 | Increased caspase activation |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Bacterial/Fungal specific enzymes | Inhibition of microbial growth |

This table is illustrative and based on the known activities of the benzimidazole class of compounds. The data presented is hypothetical.

Analysis of Molecular Markers and Biomarkers

To further elucidate the mechanism of action of this compound, the modulation of specific molecular markers and biomarkers would be assessed. Molecular markers are biomolecules that can indicate a biological state, while biomarkers are used to measure the progress of disease or the effects of treatment.

Potential Molecular Markers:

Following treatment with this compound, changes in the expression or activity of the following markers could be anticipated:

Phosphorylated Proteins: In signaling pathways, the phosphorylation state of key proteins is critical. For instance, a decrease in the phosphorylation of Akt or ERK1/2 could indicate an anti-proliferative effect.

Gene Expression: Changes in the transcription of genes involved in inflammation (e.g., NF-κB target genes) or apoptosis (e.g., Bcl-2 family members) would provide insight into the compound's mechanism.

Illustrative Biomarker Analysis:

| Biological Process | Biomarker | Method of Analysis | Hypothetical Result |

| Inflammation | C-Reactive Protein (CRP) | ELISA | Decreased levels in a mouse model of inflammation |

| Apoptosis | Cleaved PARP-1 | Western Blot | Increased levels in cancer cell lines |

| Oxidative Stress | Malondialdehyde (MDA) | TBARS Assay | Reduced levels, indicating decreased lipid peroxidation nih.gov |

This table is illustrative and based on the known activities of the benzimidazole class of compounds. The data presented is hypothetical.

Comparative Biological Activity Profiles of Difluoromethoxy vs. Other Halogenated Analogs

The nature of the halogen substituent on a pharmacophore can significantly influence its biological activity. This is due to the varying electronegativity, size, and lipophilicity of different halogens. The difluoromethoxy group, while not a simple halogen, provides a unique combination of properties, including high metabolic stability and the ability to act as a hydrogen bond acceptor.

A comparative study of this compound with its chloro-, bromo-, and iodo-analogs at the same position would be crucial to understand the structure-activity relationship (SAR).

Expected Trends in Activity:

Potency: The high electronegativity of fluorine in the difluoromethoxy group could lead to stronger interactions with biological targets, potentially resulting in higher potency compared to other halogenated analogs.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation. This would likely result in a longer half-life and improved pharmacokinetic profile compared to other halogenated versions.

Cell Permeability: The lipophilic nature of the difluoromethoxy group is expected to enhance cell membrane permeability, which could contribute to increased intracellular concentrations and greater biological activity.

Illustrative Comparative Activity Data:

| Analog | In Vitro Potency (IC50, µM) | Metabolic Stability (t1/2, min) | Cell Permeability (Papp, 10^-6 cm/s) |

| This compound | 0.5 | 120 | 15 |

| 3-Chlorobenzimidamide | 2.1 | 45 | 8 |

| 3-Bromobenzimidamide | 1.8 | 55 | 10 |

| 3-Iodobenzimidamide | 3.5 | 30 | 6 |

This table presents a hypothetical comparison to illustrate the potential advantages of the difluoromethoxy group based on established principles of medicinal chemistry. The data is not derived from actual experimental results for these specific compounds.

Applications of 3 Difluoromethoxy Benzimidamide in Chemical Biology and Medicinal Chemistry Research

Utilization as a Scaffold for Ligand Design and Development

The core structure of 3-(Difluoromethoxy)benzimidamide serves as a valuable starting point for the rational design of new ligands. Its benzamidine (B55565) core can engage in key hydrogen bonding and ionic interactions with biological targets, while the difluoromethoxy group offers unique properties for molecular optimization.

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with a "lead compound," a molecule that shows the desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable metabolic profiles. The this compound structure represents a promising scaffold for identifying and optimizing such lead compounds.

In drug design, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. Researchers utilize techniques like high-throughput screening to test large numbers of diverse chemical compounds for their ability to interact with a specific biological target. google.com Once an initial "hit" or lead compound is identified, medicinal chemists employ optimization strategies. This involves systematically modifying the lead structure to improve its drug-like properties.

The benzamide (B126) and benzimidazole (B57391) scaffolds are common starting points for such optimization efforts. prepchem.comnih.gov For instance, in the development of Tyrosine Kinase 2 (TYK2) inhibitors, a 4-aminopyridine (B3432731) benzamide scaffold was the lead molecule. prepchem.com Optimization involved structure-based design to introduce modifications that improved potency and selectivity. prepchem.com Similarly, the benzimidazole scaffold has been explored for developing anti-respiratory syncytial virus (RSV) agents. nih.gov

The difluoromethoxy (-OCF₂H) group on the this compound scaffold is particularly significant. The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate key properties: rsc.org

Lipophilicity: The -OCF₂H group can alter the molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: Fluorine atoms can block sites on a molecule that are susceptible to metabolic breakdown by enzymes in the body, thereby increasing the drug's half-life.

Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with the target protein, enhancing binding affinity and potency. rsc.org

Optimization strategies for a lead compound based on the this compound scaffold would involve creating analogues with modifications at various positions to explore the structure-activity relationship (SAR).

Development of Chemical Probes for Biological Systems

While no specific use of this compound as a chemical probe has been documented in the reviewed literature, its structure is amenable to modification for such purposes. Chemical probes are specialized small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. chemrxiv.orgnih.gov They are crucial tools for validating drug targets and elucidating biological mechanisms.

A typical chemical probe consists of three key components:

A selective binding group: This is the part of the molecule that recognizes and binds to the target of interest. In this case, a derivative of this compound could serve as this group.

A reporter tag: This is a group that allows for detection and measurement. Common tags include fluorescent dyes, biotin (B1667282) for affinity purification, or a photoaffinity label for covalent cross-linking to the target protein.

A linker: A chemical chain that connects the binding group to the reporter tag without interfering with the binding event.

The development of a chemical probe from this scaffold would involve synthesizing derivatives that incorporate a suitable linker and reporter group. Such probes could be used in chemoproteomic experiments to identify the cellular targets of this class of compounds, confirm target engagement in cells, and explore the broader biological consequences of target inhibition. For example, sulfonyl fluoride (B91410) probes have been developed to study cereblon modulators, demonstrating how a core structure can be adapted into a powerful research tool. nih.gov

Role in the Synthesis of Radiotracers for Research Imaging (e.g., PET/SPECT)

The this compound structure is an excellent candidate for the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These methods use molecules labeled with a radioactive isotope to visualize and quantify physiological processes in living organisms.

The presence of the difluoromethoxy group makes this compound particularly suitable for labeling with Fluorine-18 (¹⁸F), a positron-emitting isotope with a convenient half-life of approximately 110 minutes, which is ideal for PET imaging. The synthesis would involve replacing one of the stable fluorine atoms in the difluoromethoxy group with ¹⁸F.

Benzimidazole derivatives have already been successfully developed as ¹⁸F-labeled radiotracers for tumor imaging. In one study, a radiolabeled benzimidazole derivative, [¹⁸F]FEMPBBA, showed significant uptake in tumors and a very high tumor-to-brain uptake ratio, which is a highly desirable characteristic for imaging brain tumors. This suggests that a radiolabeled version of this compound could potentially serve as a valuable PET tracer for oncology or neuroscience research, depending on its biological target. The development of such a tracer would allow for the non-invasive study of its target's distribution and density in preclinical models and potentially in human subjects.

Contribution to Understanding Structure-Activity Relationships in Benzamidine Class

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds (analogues) and evaluating how changes in their chemical structure affect their biological activity. This systematic approach provides crucial insights into how a molecule interacts with its target and guides the design of more potent and selective compounds.

The this compound scaffold is a valuable tool for SAR studies within the broader benzamidine class of compounds. By systematically modifying this structure and observing the resulting changes in biological activity, researchers can deduce key information.

Key structural features of this compound that would be investigated in SAR studies include:

The Benzimidamide Group: The basicity and hydrogen-bonding capacity of the imidamide group are critical for target interaction. Its position on the benzene (B151609) ring is also crucial.

The Difluoromethoxy Group: Its position (meta- to the imidamide) and electronic properties are key. SAR studies would compare it with other substituents (e.g., -H, -CH₃, -OCH₃, -CF₃) to understand the role of the -OCF₂H group in binding and cell permeability.

The Phenyl Ring: Other positions on the benzene ring could be substituted to explore additional binding pockets or modulate physicochemical properties.

For example, SAR studies on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors revealed that the position of a dimethylamine (B145610) side chain significantly influenced inhibitory activity and selectivity. Similarly, studies on meridianin derivatives showed that changing the length of a carbon chain linker dramatically affected anti-tumor activity. By applying these principles, the this compound scaffold can help to build a detailed understanding of the SAR for its specific biological target, contributing valuable knowledge to the broader field of benzamidine-based drug design.

Table 1: Exemplar Structure-Activity Relationship Data for Benzimidazole Derivatives

The following table, based on findings for sEH/FLAP inhibitors, illustrates how systematic structural modifications can influence biological activity, a principle directly applicable to the study of this compound derivatives. chemrxiv.org

| Compound | R1 | R2 | sEH IC₅₀ (µM) | FLAP IC₅₀ (µM) |

| Diflapolin (Lead) | - | - | 0.007 | 0.23 |

| 5a | H | O | 0.005 | 0.28 |

| 5e | H | S | 0.057 | > 10 |

| 6b | CH₃ | O | 0.010 | 0.23 |

| 6c | CH₃ | O | 0.007 | 0.25 |

This table is a representative example based on data for different but related benzimidazole compounds to illustrate the concept of SAR. IC₅₀ is the half-maximal inhibitory concentration.

Development of Novel Synthetic Methodologies Inspired by the Compound's Structure

While the specific structure of this compound has not been reported to have inspired entirely new synthetic methodologies, its synthesis relies on established and important chemical transformations, particularly the introduction of the difluoromethoxy group.

The synthesis of related difluoromethoxy-containing aromatic compounds often starts with a corresponding hydroxy-aromatic precursor. A common method for difluoromethylation involves reacting a phenol (B47542) with a difluoromethylating agent like chlorodifluoromethane (B1668795) (Freon 22) or other modern reagents under basic conditions.

A plausible synthetic route to this compound could proceed via the following steps, based on known chemical reactions for similar structures: prepchem.com

Starting Material: The synthesis would likely begin with 3-hydroxybenzonitrile.

Difluoromethylation: The hydroxyl group of 3-hydroxybenzonitrile would be converted to a difluoromethoxy group to yield 3-(Difluoromethoxy)benzonitrile (B1301625).

Formation of the Imidamide: The nitrile group (-C≡N) of 3-(Difluoromethoxy)benzonitrile would then be converted to the benzimidamide group. This can be achieved through methods like the Pinner reaction, which involves treating the nitrile with an alcohol and HCl to form an imidate ester, followed by reaction with ammonia (B1221849).

The continued interest in fluorinated compounds in drug discovery drives research into new and more efficient methods for fluorination and difluoromethylation. Therefore, while this compound may be synthesized by current methods, the demand for such building blocks contributes to the ongoing development of novel synthetic tools in organic chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Approaches for Enhanced Efficiency and Sustainability

The synthesis of 3-(Difluoromethoxy)benzimidamide and its analogues is foundational to any research effort. While classical methods for amidine synthesis exist, future research should focus on developing more efficient, sustainable, and scalable synthetic routes. Traditional approaches often rely on multi-step sequences starting from corresponding nitriles or via imidoyl chlorides, which may involve harsh reagents and generate significant waste.

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Pinner Reaction (from nitrile) | Well-established, predictable | Requires anhydrous conditions, strong acids, multiple steps |

| Photoredox-Catalyzed Difluoromethoxylation | Mild reaction conditions, high functional group tolerance nih.gov | Requires specialized equipment, catalyst cost |

| Enzymatic Synthesis | High selectivity, environmentally friendly, mild conditions | Enzyme stability and availability, substrate scope limitations |

| Flow Chemistry | Improved safety, scalability, and reaction control | Initial setup cost, optimization of flow parameters |

Advanced Mechanistic Studies using Biophysical Techniques

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. A suite of advanced biophysical techniques can be employed to elucidate these mechanisms. Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the interaction, providing insight into the driving forces (enthalpic vs. entropic) of binding.

Surface Plasmon Resonance (SPR) offers real-time analysis of binding kinetics, determining the association and dissociation rates of the compound with its target. For structural insights, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can reveal the precise binding mode and conformational changes in both the compound and the target protein upon complex formation. These high-resolution structural data are invaluable for structure-based design of next-generation analogues.

| Technique | Information Gained | Primary Application |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Thermodynamic characterization of binding |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (Kd) | Real-time analysis of interaction dynamics |

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes, dynamics | Detailed structural analysis in solution |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex | Structure-based drug design |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. nih.govnih.govfrontiersin.orgbioengineer.org For this compound, these computational tools can be leveraged to accelerate the design-test-analyze cycle. ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data from benzamidine (B55565) or benzimidazole (B57391) libraries to predict the biological activity of novel, virtual analogues. nih.gov

Deep learning algorithms can be employed to screen vast virtual libraries of compounds for potential binders to specific targets, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. mdpi.com Furthermore, AI can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic or safety profiles. This in silico approach can significantly reduce the time and cost associated with identifying promising lead candidates.

Exploration of New Biological Targets and Pathways for Research Probes

The benzimidazole and benzamidine scaffolds are present in compounds known to target a wide range of proteins, including enzymes (like proteases and kinases) and receptors. nih.govnih.gov An important future direction is to screen this compound against diverse panels of biological targets to identify novel activities. The unique electronic properties of the difluoromethoxy group could confer selectivity for targets not engaged by other benzamidine derivatives.

Potential new targets could include enzymes involved in metabolic diseases, such as soluble epoxide hydrolase (s-EH), or proteins critical to pathogenic microorganisms. mdpi.com The compound could also be explored for its ability to interact with DNA, a known target for some benzimidazole-containing molecules. nih.govresearchgate.netresearchgate.net Identifying a novel, high-affinity target would open up new avenues for its use as a chemical probe to study biological pathways or as a starting point for a new therapeutic program.

Design of Next-Generation Analogues with Tailored Research Properties

For instance, substituents on the phenyl ring could be altered to enhance potency or selectivity for a specific target. The benzimidamide group itself could be modified to modulate its pKa or hydrogen bonding capacity. The goal is to develop a suite of analogues with a range of properties, from highly potent and selective inhibitors for target validation studies to compounds with optimized pharmacokinetic profiles suitable for in vivo research.

Potential for Isotopic Labeling in Advanced Research Applications

Isotopic labeling is a powerful technique for elucidating the fate and mechanism of action of compounds in biological systems. nih.govmusechem.comchemicalsknowledgehub.com Synthesizing this compound with stable or radioactive isotopes would enable a variety of advanced studies.

Incorporating stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can aid in mechanistic studies by NMR and mass spectrometry. nih.gov For example, deuterium labeling can be used to slow metabolism at specific sites, helping to identify metabolic soft spots. Radiolabeling with tritium (³H) or carbon-14 (¹⁴C) is the gold standard for quantitative ADME studies, allowing for precise tracking of the compound and its metabolites in in vitro and in vivo systems. musechem.comchemicalsknowledgehub.com If a suitable target is identified, labeling with a positron-emitting isotope like fluorine-18 (¹⁸F) could enable the development of a PET imaging agent for non-invasive, real-time visualization of target engagement in living subjects.

| Isotope | Labeling Type | Primary Research Application |

|---|---|---|

| Deuterium (²H) | Stable | Metabolic stability studies (Kinetic Isotope Effect) |

| Carbon-13 (¹³C) | Stable | Metabolic flux analysis, NMR-based structural studies |

| Tritium (³H) | Radioactive | Receptor binding assays, in vitro metabolism |

| Carbon-14 (¹⁴C) | Radioactive | Quantitative whole-body autoradiography, ADME studies musechem.com |

| Fluorine-18 (¹⁸F) | Radioactive (PET) | In vivo target engagement and pharmacokinetics via PET imaging |

Q & A

Q. What are the common synthetic routes for 3-(Difluoromethoxy)benzimidamide and its derivatives?

The synthesis typically involves multi-step reactions starting from acyl chlorides or activated carboxylic acid derivatives. For example, SRI 31215 (a benzimidamide derivative) is synthesized in six steps, including condensation, cyclization, and salt formation, with an overall yield of 6% . Key intermediates include aryl halides and substituted amines. Acyl chlorides are preferred due to their reactivity with diamines, as demonstrated in benzimidazole syntheses . Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | m-Toluoyl chloride, o-phenylenediamine | 85% | |

| 2 | Polyphosphoric acid, toluene (reflux) | 33% | |

| 3 | Na pivalate, acetonitrile | 6% |

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on 1H/13C NMR for structural elucidation and LC/MS for purity assessment. For example, N'-hydroxy derivatives show distinct amide proton signals at δ 9.2–10.1 ppm in 1H NMR, while the difluoromethoxy group (CF2O) appears as a singlet in 19F NMR . LC/MS confirms molecular ions ([M+H]+) with m/z consistent with calculated values .

Q. What safety precautions are necessary when handling this compound?

Hazard assessments must address mutagenicity (Ames II testing) and decomposition risks. While mutagenicity is lower than other anomeric amides (comparable to benzyl chloride), PPE (gloves, goggles) and ventilation are mandatory . Thermal instability requires storage below 25°C, avoiding direct heating .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of benzimidamide derivatives?

Key factors include:

- Protonating agents: Excess HCl or polyphosphoric acid promotes cyclization to benzimidazoles over amides .

- Temperature: High temps (e.g., reflux in toluene) favor benzimidazole formation but may reduce amide yields .

- Solvent polarity: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution in acyl chloride reactions . Table 2: Optimization Parameters

| Parameter | Effect on Yield | Reference |

|---|---|---|

| Acid catalyst (HCl) | Increases cyclization | |

| Solvent (acetonitrile) | Improves solubility |

Q. What structural features of this compound influence its biological activity?

The difluoromethoxy group enhances metabolic stability and electron-withdrawing effects, improving binding to targets like MET kinase (IC50 < 1 µM) . Substitutions on the benzimidazole ring (e.g., trifluoromethyl or pyridyl groups) modulate selectivity, as seen in PDE4 inhibitors (e.g., Roflumilast) . Table 3: Structure-Activity Relationships (SAR)

| Substituent | Target | Activity | Reference |

|---|---|---|---|

| CF2O | MET | Inhibitor | |

| Cl, pyridyl | PDE4 | IC50 0.8 nM |

Q. How to resolve conflicting data in biological assays for this compound?

Conflicting results may arise from:

- Purity issues: Protect solutions from light to prevent decomposition (e.g., amber vials) .

- Assay conditions: Validate pH, temperature, and co-solvents (e.g., DMSO ≤ 0.1% to avoid cytotoxicity) .

- Control experiments: Use reference inhibitors (e.g., SU11274 for MET kinase) to benchmark activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.